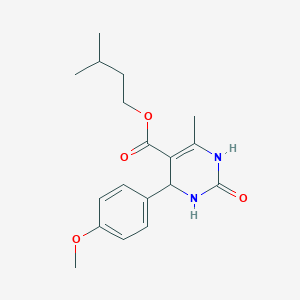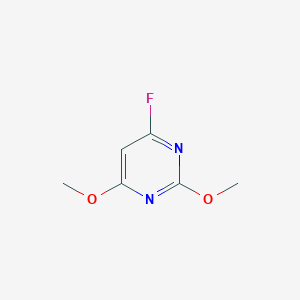
5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-2-ヒドロキシベンズアルデヒド (1,7-ジベンジル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾン: は、分子式C27H23BrN6O3 、分子量559.427 g/mol の複雑な有機化合物です 。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野で多様な用途を持つことで知られるヒドラゾンのクラスに属しています。
2. 製法
合成経路と反応条件
5-ブロモ-2-ヒドロキシベンズアルデヒド (1,7-ジベンジル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾンの合成は、通常、5-ブロモ-2-ヒドロキシベンズアルデヒドと対応するヒドラジン誘導体との縮合反応によって行われます。 この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます .
工業的製造方法
このプロセスは、再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、より高い収率と純度が得られるように最適化することができます .
3. 化学反応解析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を通常使用して酸化反応を起こすことができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
4. 科学研究の応用
化学
化学において、この化合物は、より複雑な分子の合成における中間体として使用されます。 そのユニークな構造により、さまざまな改変が可能であり、有機合成における貴重なビルディングブロックとなっています .
生物学
生物学研究では、この化合物の様なヒドラゾンは、酵素阻害剤や抗菌剤としての可能性について研究されています。 これらは生物分子と相互作用することができ、さまざまな生物学的効果をもたらします .
医学
医薬品化学において、この化合物は、潜在的な治療特性について研究されています。 ヒドラゾンは、抗炎症、抗がん、抗ウイルス効果など、さまざまな生物学的活性を示すことが知られています .
産業
産業部門では、この化合物は、特定の特性を持つ新素材の開発に使用することができます。 金属と安定な錯体を形成する能力は、材料科学で有用です .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, hydrazones like this compound are studied for their potential as enzyme inhibitors and antimicrobial agents. They can interact with biological molecules, leading to various biological effects .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Hydrazones are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science .
作用機序
5-ブロモ-2-ヒドロキシベンズアルデヒド (1,7-ジベンジル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾンの作用機序は、さまざまな分子標的との相互作用に関係しています。この化合物は、金属イオンと安定な錯体を形成することができ、酵素活性やその他の生物学的プロセスに影響を与える可能性があります。 さらに、そのヒドラゾン部分は生物分子と相互作用することができ、特定の酵素や受容体の阻害につながります .
類似化合物との比較
類似化合物
- 5-ブロモ-2-ヒドロキシベンズアルデヒド (7-エチル-1,3-ジメチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾン
- 5-ブロモ-2-ヒドロキシベンズアルデヒド (3,7-ジメチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾン
独自性
5-ブロモ-2-ヒドロキシベンズアルデヒド (1,7-ジベンジル-3-メチル-2,6-ジオキソ-2,3,6,7-テトラヒドロ-1H-プリン-8-イル)ヒドラゾンの独自性は、臭素原子やジベンジル基の存在など、特定の構造的特徴にあります。 これらの構造要素は、その独特の化学反応性と潜在的な生物学的活性を生み出します .
特性
分子式 |
C27H23BrN6O3 |
|---|---|
分子量 |
559.4 g/mol |
IUPAC名 |
1,7-dibenzyl-8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H23BrN6O3/c1-32-24-23(25(36)34(27(32)37)17-19-10-6-3-7-11-19)33(16-18-8-4-2-5-9-18)26(30-24)31-29-15-20-14-21(28)12-13-22(20)35/h2-15,35H,16-17H2,1H3,(H,30,31)/b29-15+ |
InChIキー |
LNQWAXJBHVDCHB-WKULSOCRSA-N |
異性体SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)

![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
